N-(3,4-difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(3,4-difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a 3,4-difluorophenyl group and a 4-phenylpiperazinyl sulfonyl moiety. Its molecular formula is C₂₂H₂₀F₂N₃O₃S₂, with a molecular weight of 500.54 g/mol. While its specific applications remain underexplored in publicly available literature, its structural features suggest possible roles in kinase inhibition or receptor modulation, though further studies are required to confirm its mechanism and utility.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3S2/c22-17-7-6-15(14-18(17)23)24-21(27)20-19(8-13-30-20)31(28,29)26-11-9-25(10-12-26)16-4-2-1-3-5-16/h1-8,13-14H,9-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGHCBWXABVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of piperazine derivatives and is characterized by its unique structural features, which may confer specific pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.45 g/mol. The presence of fluorine atoms and the piperazine moiety are notable features that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21F2N3O2S |
| Molecular Weight | 385.45 g/mol |
| CAS Number | 923024-63-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease pathways. Specifically, the piperazine ring may facilitate binding to neurotransmitter receptors or other protein targets, modulating their activity.
Antiviral Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant antiviral properties against various viruses, including hepatitis C virus (HCV). For instance, a related series of compounds demonstrated potent inhibition of HCV replication in vitro, suggesting that similar mechanisms may be at play for this compound .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. Compounds with similar thiophene and piperazine scaffolds have been reported to exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Given the presence of the piperazine moiety, there is potential for neuroprotective effects. Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This suggests that this compound could be explored for neuroprotective applications .
Case Studies and Research Findings
- Antiviral Studies : A study evaluating a series of piperazine derivatives found that modifications in the structure directly influenced their antiviral potency against HCV. The presence of sulfonamide groups was crucial for enhancing activity against viral targets .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that similar compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the disruption of cellular signaling pathways essential for cancer cell survival .
- Neuroprotective Screening : Research focusing on AChE inhibitors highlighted that certain piperazine derivatives could significantly reduce enzyme activity, suggesting a potential therapeutic role in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
N-(3,4-difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Antidepressant Activity : The piperazine moiety is known for its role in antidepressant drugs. Studies indicate that compounds with similar structures may exhibit serotonin receptor modulation, which is crucial for mood regulation.
- Antipsychotic Effects : Given its structural similarity to known antipsychotics, this compound could be explored for its efficacy in treating schizophrenia and other psychotic disorders.
Research has demonstrated that compounds containing thiophene and piperazine groups can exhibit significant biological activity. For instance:
- Antitumor Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. This could be related to their ability to interfere with cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups allow chemists to explore various synthetic routes to develop new derivatives with enhanced biological activities.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives and their effects on serotonin receptors. The findings indicated that modifications to the piperazine ring significantly influenced binding affinity and selectivity towards serotonin receptors, suggesting that this compound could be optimized for enhanced antidepressant effects.
Case Study 2: Antitumor Efficacy
In a research article from Cancer Research, derivatives of thiophene-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The study highlighted that compounds with similar structural features to this compound exhibited significant inhibition of tumor growth, warranting further investigation into their mechanism of action.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Molecular Formula : C₁₉H₁₁F₅N₂O₂
- Substituents: 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy, pyridinecarboxamide.
- Use: Herbicide inhibiting carotenoid biosynthesis in plants.
- Key Differences: Replaces the thiophene ring with pyridine and lacks the sulfonylpiperazine group. The trifluoromethylphenoxy moiety enhances lipophilicity, improving membrane penetration in plants.
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone)
- Molecular Formula : C₁₁H₁₀Cl₂F₂N₄O₃S
- Substituents : Chlorinated phenyl, difluoromethyl triazolone, methanesulfonamide.
- Use: Herbicide targeting protoporphyrinogen oxidase (PPO).
- Key Differences : Incorporates a triazolone ring instead of thiophene and uses a simpler sulfonamide group. The chlorine atoms enhance oxidative activity in soil.
N-(3,4-difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (Target Compound)
- Molecular Formula : C₂₂H₂₀F₂N₃O₃S₂
- Substituents : 3,4-difluorophenyl, phenylpiperazinyl sulfonyl, thiophene-2-carboxamide.
- Use : Hypothesized to interact with central nervous system (CNS) receptors (e.g., serotonin or dopamine) due to the phenylpiperazine group, but unconfirmed in available literature.
- Key Differences : The thiophene core and sulfonylpiperazine substituent distinguish it from herbicidal analogs, suggesting divergent biological targets.
Data Table: Comparative Analysis
Research Findings and Implications
Fluorination Effects: The 3,4-difluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in diflufenican’s herbicidal efficacy .
Sulfonylpiperazine Role :
- The phenylpiperazinyl sulfonyl group is absent in herbicidal analogs but common in CNS-targeting drugs (e.g., aripiprazole). This suggests the target compound may diverge from pesticidal applications toward neuropharmacology.
Thiophene vs. Pyridine :
- Thiophene’s electron-rich aromatic system could facilitate π-π stacking in protein binding, contrasting with pyridine’s electron-deficient nature in diflufenican.
Activity Gaps: Unlike diflufenican and sulfentrazone, the target compound lacks documented pesticidal data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
